Cas no 898786-05-5 (Methyl 3-(6-methoxynicotinoyl)benzoate)

Methyl 3-(6-methoxynicotinoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- METHYL 3-(6-METHOXYNICOTINOYL)BENZOATE
- methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
- LogP
- Methyl 3-(6-methoxynicotinoyl)benzoate
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- MDL: MFCD07699473
- Inchi: InChI=1S/C15H13NO4/c1-19-13-7-6-12(9-16-13)14(17)10-4-3-5-11(8-10)15(18)20-2/h3-9H,1-2H3
- InChI Key: ZQEJQCKWNUWZTI-UHFFFAOYSA-N
- SMILES: COC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
Methyl 3-(6-methoxynicotinoyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M090830-500mg |
Methyl 3-(6-methoxynicotinoyl)benzoate |
898786-05-5 | 500mg |
$ 735.00 | 2022-06-04 | ||
Fluorochem | 202747-5g |
Methyl 3-(6-methoxynicotinoyl)benzoate |
898786-05-5 | 97% | 5g |
£1702.00 | 2022-03-01 | |
abcr | AB362864-1 g |
Methyl 3-(6-methoxynicotinoyl)benzoate; 97% |
898786-05-5 | 1g |
€866.00 | 2022-06-10 | ||
abcr | AB362864-1g |
Methyl 3-(6-methoxynicotinoyl)benzoate, 97%; . |
898786-05-5 | 97% | 1g |
€954.60 | 2024-04-16 | |
A2B Chem LLC | AH88723-2g |
Methyl 3-(6-methoxynicotinoyl)benzoate |
898786-05-5 | 97% | 2g |
$973.00 | 2024-04-19 | |
Crysdot LLC | CD11022969-5g |
Methyl 3-(6-methoxynicotinoyl)benzoate |
898786-05-5 | 95+% | 5g |
$1401 | 2024-07-19 | |
Ambeed | A327707-1g |
Methyl 3-(6-methoxynicotinoyl)benzoate |
898786-05-5 | 95+% | 1g |
$517.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781649-1g |
Methyl 3-(6-methoxynicotinoyl)benzoate |
898786-05-5 | 98% | 1g |
¥28797.00 | 2024-04-26 | |
Crysdot LLC | CD11022969-1g |
Methyl 3-(6-methoxynicotinoyl)benzoate |
898786-05-5 | 95+% | 1g |
$512 | 2024-07-19 | |
abcr | AB362864-2 g |
Methyl 3-(6-methoxynicotinoyl)benzoate; 97% |
898786-05-5 | 2g |
€1,281.90 | 2022-06-10 |
Methyl 3-(6-methoxynicotinoyl)benzoate Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on Methyl 3-(6-methoxynicotinoyl)benzoate
Methyl 3-(6-methoxynicotinoyl)benzoate: An Overview of a Promising Compound
Methyl 3-(6-methoxynicotinoyl)benzoate (CAS No. 898786-05-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, holds potential applications in various therapeutic areas, including but not limited to, anti-inflammatory and anti-cancer treatments. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research of Methyl 3-(6-methoxynicotinoyl)benzoate.
Chemical Structure and Properties
Methyl 3-(6-methoxynicotinoyl)benzoate is a derivative of benzoic acid with a substituted nicotinoyl group. The molecular formula of this compound is C15H14N2O4, and its molecular weight is approximately 278.28 g/mol. The compound features a benzene ring linked to a nicotinoyl moiety via an ester linkage, which imparts unique chemical and physical properties. The presence of the methoxy group on the nicotinoyl ring enhances the compound's solubility and stability, making it suitable for various pharmaceutical applications.
The physical properties of Methyl 3-(6-methoxynicotinoyl)benzoate include a melting point of around 115-117°C and a boiling point that exceeds 300°C under standard atmospheric conditions. It is generally insoluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These properties make it an ideal candidate for formulation in various drug delivery systems.
Synthesis Methods
The synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 3-(6-methoxynicotinoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Another approach involves the coupling of 3-hydroxybenzoic acid with 6-methoxynicotinic acid chloride followed by methylation using methyl iodide or dimethyl sulfate. This method offers higher yields and better purity but requires more stringent reaction conditions to avoid side reactions.
Biological Activities
Methyl 3-(6-methoxynicotinoyl)benzoate has been extensively studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties. Recent research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that Methyl 3-(6-methoxynicotinoyl)benzoate could be a valuable candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Methyl 3-(6-methoxynicotinoyl)benzoate has demonstrated promising anti-cancer activities. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
Clinical Applications and Research Advancements
The potential clinical applications of Methyl 3-(6-methoxynicotinoyl)benzoate are being actively explored in preclinical and early-stage clinical trials. Recent studies have focused on evaluating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results from these trials have shown promising outcomes, with significant reductions in inflammation markers and improved patient outcomes.
In the realm of oncology, ongoing research is investigating the use of Methyl 3-(6-methoxynicotinoyl)benzoate as a potential adjuvant therapy for cancer treatment. Preclinical studies have demonstrated its ability to enhance the effectiveness of existing chemotherapeutic agents by sensitizing cancer cells to drug-induced apoptosis. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in combination with standard cancer treatments.
Conclusion
Methyl 3-(6-methoxynicotinoyl)benzoate (CAS No. 898786-05-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers favorable physical properties that make it suitable for various drug delivery systems. Extensive research has highlighted its potent anti-inflammatory and anti-cancer activities, positioning it as a valuable candidate for the development of new therapeutic agents.
Ongoing clinical trials and preclinical studies continue to explore the full potential of this compound, with promising results indicating its efficacy in treating inflammatory diseases and enhancing cancer therapy outcomes. As research progresses, it is anticipated that Methyl 3-(6-methoxynicotinoyl)benzoate will play a significant role in advancing medical treatments and improving patient outcomes.
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